![molecular formula C18H17N7O B2645977 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034613-90-4](/img/structure/B2645977.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide” is a compound that has been studied for its inhibitory activity against human carbonic anhydrase isoform hCA VII, a key brain-associated enzyme . This enzyme is a promising target for the treatment of neuropathic pain .
Synthesis Analysis
In the molecular design of this compound, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .
Molecular Structure Analysis
The structure of this compound was confirmed by various analytical techniques such as IR, 1 H NMR, EI-MS, and elemental analysis .
Chemical Reactions Analysis
The compound was investigated for its inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII and three isoforms expressed in brain and other tissues, hCA I, II, and IV . The results indicated that isoforms hCA II and VII were potently and selectively inhibited by these compounds, whereas the cytosolic hCA I was less sensitive to inhibition .
Physical And Chemical Properties Analysis
The compound has a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Complexes
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals such as Co(II) and Cu(II). These studies focus on understanding the self-assembly process influenced by hydrogen bonding and evaluating their antioxidant activity. Such coordination complexes have implications in developing materials with specific chemical and physical properties, useful in catalysis, environmental remediation, and as potential therapeutic agents due to their antioxidant capabilities (Chkirate et al., 2019).
Antimicrobial and Antipsychotic Potential
Derivatives structurally related to the query compound have been assessed for their antimicrobial activity, showcasing the potential of these compounds in fighting bacterial infections. Such studies often aim to discover new drugs that can address the issue of antibiotic resistance (Gullapelli et al., 2014). Additionally, some derivatives have been evaluated for their antipsychotic-like profile in behavioral animal tests, indicating potential applications in treating psychiatric disorders without interacting with dopamine receptors, a common mechanism for many antipsychotic drugs (Wise et al., 1987).
Insecticidal Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such research is crucial for developing safer, more effective pest control methods that can help in agriculture and reduce reliance on traditional pesticides (Fadda et al., 2017).
Anticonvulsant and Antiviral Activity
Additionally, studies have synthesized alkanamide derivatives with heterocyclic rings to evaluate their anticonvulsant activity, contributing to the development of new therapeutic agents for epilepsy and seizures (Tarikogullari et al., 2010). The antiviral potential of imidazo[1,2-a]pyridines against human rhinovirus has also been investigated, highlighting the diverse therapeutic applications of these compounds (Hamdouchi et al., 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-24-10-13(8-23-24)18-15(19-6-7-20-18)9-21-17(26)11-25-12-22-14-4-2-3-5-16(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVAWQOOBHMAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.